![molecular formula C18H16ClNO3 B2688965 5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole CAS No. 478066-55-6](/img/structure/B2688965.png)

5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

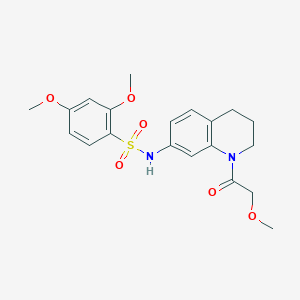

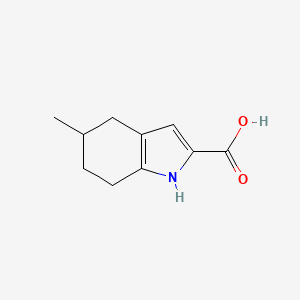

The compound “5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted with various groups including a 4-chloro-2-methylphenoxy group and a 4-methoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through cyclization of an appropriate precursor. The 4-chloro-2-methylphenoxy and 4-methoxyphenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the attached 4-chloro-2-methylphenoxy and 4-methoxyphenyl groups. The presence of these groups would likely impart specific physical and chemical properties to the molecule .Chemical Reactions Analysis

As an organic compound containing an oxazole ring, this molecule could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions at the aromatic rings, or reactions at the heteroatoms in the oxazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazole ring and the various substituents would likely affect properties such as polarity, solubility, and reactivity .科学的研究の応用

Synthesis and Antimicrobial Activities

Novel derivatives, including oxazole compounds, have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents. For instance, the synthesis of triazole derivatives and their antimicrobial evaluation showed promising results against test microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

Oxazole derivatives have also been studied for their corrosion inhibition properties. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated high efficiency in inhibiting mild steel corrosion in hydrochloric acid medium, with inhibition efficiency reaching up to 98% at certain concentrations (Bentiss et al., 2009).

Molecular Docking and Cancer Research

Molecular docking studies of benzimidazole derivatives bearing triazole as EGFR inhibitors were conducted to explore their anti-cancer properties. These studies found significant binding affinities, indicating potential anti-cancer activity. Specifically, certain compounds showed strong inter-molecular hydrogen bonds with key residues in the EGFR binding pocket, suggesting efficacy as cancer therapeutics (Karayel, 2021).

Neurotrophic Factor Inducers

Some oxazole derivatives have been identified as inducers of brain-derived neurotrophic factor (BDNF), which is crucial for brain health. These compounds were shown to increase BDNF production in human neuroblastoma cells and exhibit potential therapeutic effects in diabetic rats, suggesting their application in treating neurodegenerative diseases (Maekawa et al., 2003).

Antimicrobial and Antifungal Agents

Research into the antimicrobial and antifungal activities of oxazole derivatives, including the synthesis of Schiff base ligands from imino-4-methoxyphenol thiazole, has shown moderate activity against bacteria and fungi. These findings underline the versatility of oxazole compounds in developing new antimicrobial agents (Vinusha et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-12-9-14(19)5-8-18(12)22-11-16-10-17(20-23-16)13-3-6-15(21-2)7-4-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHQRKFGRKAGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=CC(=NO2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)

![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)

![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2688901.png)

![2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2688902.png)

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)